

# 2-Methoxy-5-(piperidine-1-sulfonyl)-phenylamine structure elucidation

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 2-Methoxy-5-(piperidine-1-sulfonyl)-phenylamine

**Cat. No.:** B2996754

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An In-Depth Technical Guide to the Structure Elucidation of **2-Methoxy-5-(piperidine-1-sulfonyl)-phenylamine**

## Authored by: A Senior Application Scientist Abstract

In the landscape of drug discovery and development, the unambiguous determination of a molecule's chemical structure is a non-negotiable cornerstone of regulatory compliance, intellectual property protection, and, most critically, ensuring safety and efficacy.[1][2][3] This guide provides a comprehensive, technically-grounded walkthrough of the analytical workflow employed to elucidate and confirm the structure of **2-Methoxy-5-(piperidine-1-sulfonyl)-phenylamine**, a sulfonamide derivative with potential therapeutic applications.[4] Moving beyond a simple recitation of methods, this document illuminates the strategic rationale behind the sequence of analyses, the interpretation of complex data, and the establishment of self-validating protocols that ensure scientific integrity at every stage.

## The Analytical Mandate: A Multi-Technique, Orthogonal Approach

The structure elucidation of a novel chemical entity is never reliant on a single analytical technique. Instead, we construct a logical, multi-faceted workflow where each method provides a unique piece of the structural puzzle. The data from these disparate techniques must

converge to a single, consistent conclusion. This orthogonal approach is fundamental to building a robust and defensible characterization package.

Our investigation into **2-Methoxy-5-(piperidine-1-sulfonyl)-phenylamine** follows a sequence designed to move from general characterization to definitive structural assignment.

Caption: Overall workflow for structure elucidation.

## Foundational Analysis: Purity and Molecular Formula

Before dedicating resources to extensive spectroscopic analysis, it is imperative to confirm the purity and determine the molecular formula of the synthesized compound.

### Purity Assessment via High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for purity analysis in the pharmaceutical industry, capable of separating the target compound from starting materials, by-products, and degradation products.[5][6]

Experimental Protocol: HPLC-UV Purity Assessment

- System: Agilent 1290 Infinity II LC System or equivalent UHPLC.[7]
- Column: ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8  $\mu$ m.
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: Start at 5% B, linear gradient to 95% B over 5 minutes, hold for 1 minute, return to 5% B and equilibrate for 2 minutes.
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40 °C.

- Injection Volume: 1  $\mu$ L.
- Detector: Diode Array Detector (DAD), monitoring at 254 nm and 280 nm.
- Data Analysis: Purity is determined by the area percentage of the main peak relative to the total peak area.

**Expected Outcome & Trustworthiness:** The target compound, **2-Methoxy-5-(piperidine-1-sulfonyl)-phenylamine**, is expected to elute as a single major peak with a purity level exceeding 98%. This result provides confidence that subsequent spectroscopic data will be representative of the compound of interest and not a mixture.

## Molecular Formula Determination via High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition.

### Experimental Protocol: LC-HRMS

- System: HPLC system coupled to a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap mass spectrometer.
- Ionization Mode: Electrospray Ionization, Positive (ESI+). The phenylamine moiety is readily protonated.
- Mass Analysis: Full scan mode from m/z 100-500.
- Data Interpretation: The measured mass of the protonated molecular ion  $[M+H]^+$  is compared to the theoretical mass calculated for the proposed formula,  $C_{12}H_{18}N_2O_3S$ .

### Data Presentation: HRMS Results

Parameter	Theoretical Value	Observed Value	Mass Error (ppm)
Molecular Formula	$C_{12}H_{18}N_2O_3S$	-	-
Exact Mass [M]	270.1038	-	-

| [M+H]<sup>+</sup> Ion | 271.1111 | 271.1109 | -0.74 |

**Expertise & Causality:** An observed mass error of < 5 ppm provides extremely high confidence in the assigned molecular formula. Further analysis using tandem mass spectrometry (MS/MS) can reveal characteristic fragmentation patterns. For sulfonamides, common fragmentation pathways include the loss of SO<sub>2</sub> (64 Da) and cleavage of the sulfonamide S-N bond.[8][9][10] The observation of these fragments provides an early, corroborative piece of structural evidence.

## Core Structure Assembly: 1D and 2D NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule in solution.[11] A combination of 1D and 2D experiments is required for a complete and unambiguous assignment.[12]

Experimental Protocol: NMR Spectroscopy

- Instrument: Bruker Avance 500 MHz spectrometer or equivalent.
- Sample Preparation: ~10 mg of the compound dissolved in ~0.6 mL of Deuterated Chloroform (CDCl<sub>3</sub>) or DMSO-d<sub>6</sub>.
- Experiments:
  - 1D: <sup>1</sup>H, <sup>13</sup>C{<sup>1</sup>H}
  - 2D: COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation)

## <sup>1</sup>H and <sup>13</sup>C NMR: The Building Blocks

The 1D spectra provide the fundamental information: the number of unique proton and carbon environments, their chemical shifts, proton signal integrations (relative number of protons), and proton-proton coupling patterns (multiplicity).

Data Presentation: Predicted NMR Assignments

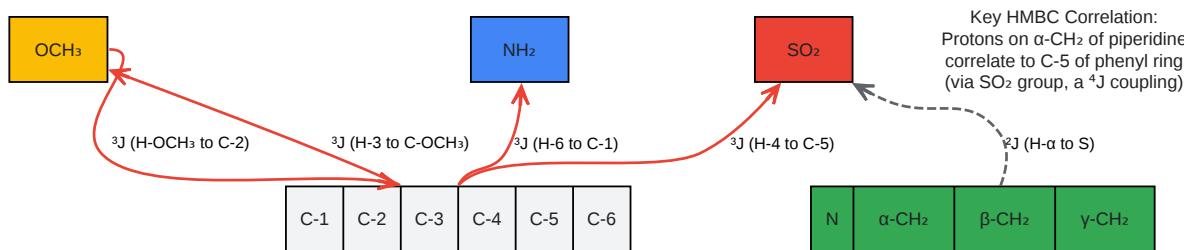
Assignment	Predicted $^1\text{H}$ Shift (ppm)	Predicted $^{13}\text{C}$ Shift (ppm)	Rationale
$-\text{OCH}_3$	~3.9	~56	Singlet, typical for aryl methoxy groups.[13]
$-\text{NH}_2$	~4.0-6.0	-	Broad singlet, exchangeable with $\text{D}_2\text{O}$ .[13]
Aromatic H (3)	~7.2-7.5	~115-130	3 distinct signals, coupling patterns reveal substitution.
Piperidine H	~1.5-1.7 ( $\beta, \gamma$ )	~23-26	Complex multiplets for the central $\text{CH}_2$ groups.
Piperidine H	~3.1-3.3 ( $\alpha$ )	~48	Multiplet, deshielded by adjacent nitrogen.

| Aromatic C | - | ~110-160 | 6 signals expected for the substituted ring.[14][15] |

## 2D NMR: Connecting the Pieces

While 1D NMR identifies the fragments, 2D NMR shows how they are connected.

- COSY: Identifies protons that are coupled (typically 2-3 bonds apart), revealing adjacent protons within the same spin system (e.g., within the piperidine ring and the aromatic ring).
- HSQC: Correlates each proton directly to the carbon it is attached to ( $^1\text{JCH}$  coupling).[16][17] This is a critical step for assigning the carbon skeleton based on the more easily assigned proton spectrum.[11]
- HMBC: This is the key experiment for assembling the final structure. It shows correlations between protons and carbons that are 2-4 bonds away ( $^2\text{JCH}$ ,  $^3\text{JCH}$ ).[18][19] It allows us to connect the disparate fragments.

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Caption: Key HMBC correlations linking the molecular fragments.

**Expertise & Causality:** The most critical correlation is the  $^3J$  coupling from the methoxy protons to C-2 of the aromatic ring, confirming its position. Likewise, long-range correlations from the aromatic protons H-4 and H-6 to the sulfonyl-bearing carbon (C-5) and from the piperidine  $\alpha$ -protons to the same carbon (C-5) would definitively link the entire piperidine-1-sulfonyl moiety to the C-5 position of the 2-methoxyphenylamine core. The absence of certain correlations is also informative, helping to rule out alternative isomeric structures.

## Structural Confirmation: Orthogonal Spectroscopic and Crystallographic Methods

With a proposed structure assembled from NMR data, we use orthogonal methods to confirm key features and, ultimately, the absolute three-dimensional arrangement of atoms.

### Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and reliable method for confirming the presence of specific functional groups, as their vibrational frequencies correspond to characteristic absorption bands.<sup>[20]</sup>

Experimental Protocol: FTIR

- System: FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
- Sample: A small amount of the solid compound is placed directly on the ATR crystal.

- Data Acquisition: Spectrum is recorded from 4000 to 400  $\text{cm}^{-1}$ .

#### Data Presentation: Characteristic IR Absorption Bands

Wavenumber ( $\text{cm}^{-1}$ )	Vibration Type	Functional Group	Confirmation
3450-3300	N-H Asymmetric & Symmetric Stretch	Primary Aromatic Amine	Two distinct bands are expected for the -NH <sub>2</sub> group. <a href="#">[20]</a> <a href="#">[21]</a>
1350-1310	S=O Asymmetric Stretch	Sulfonamide	Strong absorption band confirming the sulfonyl group. <a href="#">[22]</a>
1170-1150	S=O Symmetric Stretch	Sulfonamide	Strong absorption band confirming the sulfonyl group. <a href="#">[22]</a>
1270-1230	C-O Stretch (Aryl Ether)	Methoxy Group	Confirms the presence of the Ar-O-CH <sub>3</sub> moiety.

| 1620-1580 | N-H Bend (Scissoring) | Primary Amine | Confirms the primary amine.[\[21\]](#)[\[23\]](#) |

## Single Crystal X-ray Crystallography

X-ray crystallography is the definitive, "gold standard" technique for determining the absolute three-dimensional structure of a crystalline solid.[\[24\]](#)[\[25\]](#)[\[26\]](#) It provides precise bond lengths, bond angles, and conformational information, leaving no ambiguity.[\[27\]](#)[\[28\]](#)

#### Experimental Protocol: X-Ray Crystallography

- Crystallization (Rate-Limiting Step): The primary challenge is growing a single, high-quality crystal suitable for diffraction.[\[24\]](#)[\[28\]](#) This is typically achieved by slow evaporation of the compound from a suitable solvent system (e.g., ethanol/water, ethyl acetate/heptane).

- Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is recorded.[26]
- Structure Solution and Refinement: The diffraction data is processed using specialized software to generate an electron density map, from which the atomic positions are determined and refined.

Expected Outcome: The refined crystal structure will provide an unambiguous 3D model of **2-Methoxy-5-(piperidine-1-sulfonyl)-phenylamine**, confirming the connectivity established by NMR and providing precise geometric parameters. This result serves as the ultimate proof of structure.

## Conclusion

The structural elucidation of **2-Methoxy-5-(piperidine-1-sulfonyl)-phenylamine** is achieved through a systematic and orthogonal analytical strategy. High-resolution mass spectrometry confirms the elemental composition ( $C_{12}H_{18}N_2O_3S$ ), while HPLC validates the sample's high purity. A comprehensive suite of 1D and 2D NMR experiments ( $^1H$ ,  $^{13}C$ , COSY, HSQC, and HMBC) successfully pieces together the molecular framework, establishing the precise connectivity of the methoxy, phenylamine, and piperidine-1-sulfonyl moieties. This proposed structure is further corroborated by FTIR, which confirms the presence of all key functional groups. Finally, single-crystal X-ray crystallography provides the definitive and unambiguous confirmation of the absolute three-dimensional structure. This rigorous, multi-technique approach ensures the highest level of confidence in the compound's identity, a critical requirement for any further research and development activities.

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- To cite this document: BenchChem. [2-Methoxy-5-(piperidine-1-sulfonyl)-phenylamine structure elucidation]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2996754#2-methoxy-5-piperidine-1-sulfonyl-phenylamine-structure-elucidation>]

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